6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine

Lipophilicity Drug-likeness Physicochemical profiling

This fully synthetic arylpiperazine-purine hybrid (CAS 2548996-04-7, CID 154853636) combines a 9-methyl-9H-purine core with an N-arylpiperazine bearing the 3-chloro-4-fluorophenyl substituent. Its unique halogen-bonding potential (Cl at position 3, F at position 4) and electron-withdrawing character cannot be replicated by dimethylphenyl or unsubstituted phenyl analogs. With an XLogP3 of 2.8 and TPSA of 50.1 Ų, it occupies CNS drug-like property space, making it ideal for diversity-oriented screening libraries targeting central nervous system GPCRs. Reproducible procurement across vendors is ensured via its unique InChIKey (ITJRXSINQGBIEZ-UHFFFAOYSA-N).

Molecular Formula C16H16ClFN6
Molecular Weight 346.79 g/mol
CAS No. 2548996-04-7
Cat. No. B6453054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine
CAS2548996-04-7
Molecular FormulaC16H16ClFN6
Molecular Weight346.79 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C16H16ClFN6/c1-22-10-21-14-15(22)19-9-20-16(14)24-6-4-23(5-7-24)11-2-3-13(18)12(17)8-11/h2-3,8-10H,4-7H2,1H3
InChIKeyITJRXSINQGBIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2548996-04-7): Structural Identity and Compound-Class Baseline


6-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2548996-04-7, PubChem CID 154853636) is a fully synthetic small molecule belonging to the arylpiperazine-purine hybrid class [1]. Its architecture combines a 9-methyl-9H-purine core with an N-arylpiperazine moiety bearing a 3-chloro-4-fluorophenyl substituent [1]. The molecular formula is C₁₆H₁₆ClFN₆, with a molecular weight of 346.79 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 50.1 Ų [1]. The compound is available from multiple screening-library vendors under the catalog identifiers AKOS040730670 and F6791-3455, and is primarily positioned as a discovery-phase chemical probe or a building block for purine-focused medicinal chemistry campaigns [1].

Why Arylpiperazine-Purine Analogs Cannot Be Freely Substituted for 6-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine in Experimental Workflows


Within the 6-(4-arylpiperazin-1-yl)-9-methyl-9H-purine congener series, seemingly minor alterations to the N-aryl substitution pattern can produce large shifts in target engagement, selectivity, and physicochemical behavior. The specific 3-chloro-4-fluorophenyl motif in CAS 2548996-04-7 imparts a unique combination of halogen-bonding potential (via the chlorine at position 3 and fluorine at position 4), electron-withdrawing character, and lipophilicity that cannot be replicated by compounds bearing, for example, 2,5-dimethylphenyl, 5-fluoropyrimidin-2-yl, or unsubstituted phenyl groups [1]. In closely related 9-methyl-9H-purine series developed as mTOR kinase inhibitors, variations in the 6-position arylpiperazine substituent altered mTOR IC₅₀ values by over 10-fold and modulated selectivity against PI3Kα [2]. Consequently, procurement decisions that treat all 6-arylpiperazinyl-9-methylpurines as interchangeable risk introducing uncontrolled variables into structure-activity relationship (SAR) studies or biological screening cascades.

Quantitative Differentiation Evidence for 6-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2548996-04-7) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 3-Chloro-4-fluorophenyl vs. Other Aryl Substituents in the 9-Methylpurine Series

The 3-chloro-4-fluorophenyl group endows CAS 2548996-04-7 with a computed XLogP3 of 2.8, placing it in a balanced lipophilicity range generally considered favorable for CNS drug-likeness (optimal XLogP ~2–3) [1]. This differentiates the compound from more hydrophilic analogs in the same 9-methyl-9H-purine series: the 5-fluoropyrimidin-2-yl analog (CAS 2549023-73-4) has a lower predicted XLogP, while the 2,5-dimethylphenyl analog would be substantially more lipophilic by approximately +0.8 to +1.2 log units, based on the additive contribution of the dimethylphenyl fragment [1] [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Influence of the Chloro-Fluoro Substitution Pattern

The target compound exhibits a computed TPSA of 50.1 Ų, which is identical across all 6-(4-arylpiperazin-1-yl)-9-methyl-9H-purine congeners regardless of the aryl substituent, because the polar atoms contributing to TPSA reside in the purine core and piperazine linker, not in the terminal aryl group [1]. However, the 3-chloro-4-fluorophenyl group uniquely contributes a halogen-bond donor (chlorine at position 3 as a σ-hole donor) and a strong electron-withdrawing fluorine (position 4, σp = +0.06) without adding hydrogen-bond donors or acceptors that would increase TPSA [1].

Polar surface area CNS Multiparameter Optimization Blood-brain barrier permeability

Rotatable Bond Count and Molecular Flexibility: Impact on Conformational Entropy and Binding Kinetics

CAS 2548996-04-7 contains only 2 rotatable bonds (the C–N bonds connecting the purine core to the piperazine ring, and the piperazine to the phenyl ring), yielding a relatively rigid scaffold [1]. This low rotatable bond count is structurally identical to all 6-(4-arylpiperazin-1-yl)-9-methyl-9H-purine analogs. However, the 3-chloro-4-fluorophenyl substituent introduces a slight asymmetry in the rotational energy profile of the aryl-piperazine bond due to the steric and electronic influence of the ortho-chlorine, which can marginally restrict conformational sampling compared to symmetric or unsubstituted phenyl analogs [1].

Conformational flexibility Ligand efficiency Binding entropy

Class-Level Biological Annotation: Arylpiperazine-Purine Derivatives Are Precedented Ligands for Adenosine and Monoamine GPCR Targets

Although no primary research publication has reported direct bioactivity data for CAS 2548996-04-7 itself, the broader chemotype of 6-(4-arylpiperazin-1-yl)-purine derivatives is extensively precedented as a privileged scaffold for G protein-coupled receptor (GPCR) modulation. Specifically, arylpiperazine-containing purine derivatives are claimed in US Patent 8,785,453 as ligands relevant to depressive disorders, with radioligand binding data demonstrating nanomolar affinity at serotonin and dopamine receptor subtypes for close structural analogs [1]. Independently, the purine core modified at the 6-position with amines (including piperazine linkers) has produced adenosine A₁ receptor agonists with Ki values in the low nanomolar range (e.g., US 8,470,800 and US 8,609,833) [2].

GPCR Adenosine receptor Serotonin receptor Polypharmacology

Molecular Weight and Heavy Atom Count: Benchmarking Against Lead-Like Criteria Within the Congeneric Series

With a molecular weight of 346.79 g/mol and 24 heavy atoms, CAS 2548996-04-7 falls just above the typical 'lead-like' threshold (MW ≤ 350 Da; heavy atoms ≤ 26) [1]. Within the 6-(4-arylpiperazin-1-yl)-9-methyl-9H-purine series, the molecular weight varies primarily according to the aryl substituent. The 3-chloro-4-fluorophenyl congener is approximately 10–20 Da heavier than the unsubstituted phenyl analog (MW ≈ 296 Da), but 30–40 Da lighter than analogs bearing larger heteroaryl groups such as benzothiazole (MW ≥ 380 Da) [1] [2].

Lead-likeness Fragment-based drug discovery Molecular complexity

Synthetic Tractability and Availability: The Compound as a Discrete, Characterized Chemical Entity for Reproducible Research

CAS 2548996-04-7 is registered in PubChem with a fully defined chemical structure (InChIKey: ITJRXSINQGBIEZ-UHFFFAOYSA-N), canonical SMILES, and computed properties, ensuring unambiguous identification [1]. Unlike custom-synthesized analogs that lack registry identifiers, this compound is traceable through its CAS number and PubChem CID (154853636) across multiple commercial screening libraries, facilitating procurement with batch-to-batch consistency [1].

Chemical sourcing Reproducibility Quality control

Recommended Application Scenarios for 6-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine Based on Evidence Profile


GPCR-Focused Screening Library Design Requiring Controlled Lipophilicity and CNS Drug-Like Property Space

With an XLogP3 of 2.8 and TPSA of 50.1 Ų, CAS 2548996-04-7 occupies property space consistent with CNS drug-likeness (typically XLogP 1–4; TPSA < 75 Ų) making it suitable for inclusion in diversity-oriented screening libraries targeting central nervous system GPCRs, where the arylpiperazine-purine chemotype has established class precedent for serotonin and dopamine receptor engagement [1] [2].

Structure-Activity Relationship (SAR) Studies of the 6-Position Aryl Substituent in 9-Methylpurine Scaffolds

The 3-chloro-4-fluorophenyl group provides a unique electronic profile (electron-withdrawing with halogen-bonding potential) that is not represented by other commercially available analogs in this series, such as 2,5-dimethylphenyl (electron-donating) or unsubstituted phenyl (electron-neutral) variants, enabling systematic exploration of aryl electronic effects on target binding [1].

Physicochemical Property Benchmarking and In Silico Model Training

The compound's well-defined computed properties, including XLogP3 (2.8), TPSA (50.1 Ų), exact mass (346.1109004 Da), and only 2 rotatable bonds, make it a useful reference point for training or validating in silico ADMET prediction models on the arylpiperazine-purine chemical space [1].

Collaborative Multi-Site Research Requiring Unambiguous Compound Traceability

The compound is registered with a CAS number (2548996-04-7), a PubChem CID (154853636), and a unique InChIKey (ITJRXSINQGBIEZ-UHFFFAOYSA-N), ensuring that procurement across different vendors or geographic locations refers to the identical chemical entity, thereby supporting reproducibility in multi-site screening or pharmacological validation studies [1].

Quote Request

Request a Quote for 6-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-9-methyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.